
Hydroxyflutamid
Übersicht
Beschreibung
Es wird hauptsächlich zur Behandlung von Prostatakrebs eingesetzt, indem es die Wirkung von Androgenen (männlichen Hormonen) hemmt, die das Wachstum von Krebszellen stimulieren können .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Hydroxyflutamid wird aus Flutamid durch eine Hydroxylierungsreaktion synthetisiertDie Reaktion erfordert in der Regel spezielle Katalysatoren und Bedingungen, um sicherzustellen, dass die Hydroxylierung an der gewünschten Stelle des Moleküls erfolgt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst das Vermischen pharmazeutisch akzeptabler Verdünnungsmittel mit ungemahlenem Flutamid-API und das Mahlen des vermischten Materials, bis die spezifische Oberfläche erreicht ist .
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Treatment
Hydroxyflutamide is currently in phase II clinical trials for prostate cancer treatment. Studies have shown that it effectively reduces prostate-specific antigen (PSA) levels and tumor volume in patients undergoing therapy. For instance, a study involving intraprostatic injections of hydroxyflutamide demonstrated significant reductions in PSA levels and prostate volume over a treatment period .
Table 1: Summary of Clinical Trials Involving Hydroxyflutamide
Study ID | Patient Count | Treatment Type | Results |
---|---|---|---|
LPC-002 | 24 | Intraprostatic injection | 24.9% reduction in PSA levels |
LPC-003 | 23 | Modified release formulation | 23% reduction in PSA after 8 weeks |
Pharmacological Insights
Hydroxyflutamide's pharmacokinetics involve extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP1A2 . The compound’s bioactivity has been assessed using next-generation risk assessment methodologies to evaluate safety and efficacy, highlighting its relevance in both therapeutic and toxicological contexts .
Emerging Research Directions
Recent studies have begun exploring alternative formulations and delivery methods for hydroxyflutamide:
- Intraprostatic Depot Formulations : These formulations aim to enhance drug localization within the prostate, potentially improving therapeutic outcomes while minimizing systemic side effects. Clinical trials have reported favorable safety profiles and antitumor effects with this method .
- Combination Therapies : Hydroxyflutamide is being investigated in combination with other hormonal therapies or cytotoxic agents to overcome resistance mechanisms and enhance treatment efficacy .
Case Studies
Several case studies provide insights into hydroxyflutamide's effectiveness:
- A study involving patients with metastatic prostate cancer who discontinued flutamide showed significant decreases in PSA levels post-treatment withdrawal, suggesting a potential role for hydroxyflutamide in managing hormone-refractory cases .
- Another study evaluated the tolerability of an intraprostatic depot formulation over six months, reporting no significant hormone-related side effects and notable reductions in tumor markers .
Wirkmechanismus
Target of Action
Hydroxyflutamide (HF), also known as 2-hydroxyflutamide, is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of flutamide . It primarily targets the androgen receptor (AR) , a key signaling pathway leading to the emergence of prostate cancer . The AR is a ligand-inducible hormone receptor of the nuclear receptor superfamily .
Mode of Action
Hydroxyflutamide acts as a selective antagonist of the androgen receptor (AR), competing with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues .
Biochemical Pathways
Hydroxyflutamide’s action on the androgen receptor affects the androgen signaling pathway . By blocking the androgen receptor, hydroxyflutamide prevents the normal functioning of this pathway, which is crucial for the growth and survival of prostate cancer cells . This leads to a decrease in the proliferation of these cells and can slow the progression of prostate cancer .
Pharmacokinetics
The pharmacokinetics of hydroxyflutamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic efficacy . .
Result of Action
The molecular and cellular effects of hydroxyflutamide’s action primarily involve the inhibition of the androgen receptor, leading to a decrease in the proliferation of prostate cancer cells . This results in a slowdown in the progression of prostate cancer . Resistance to hydroxyflutamide can develop, often due to mutations in the androgen receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyflutamide is synthesized from flutamide through a hydroxylation reactionThe reaction typically requires specific catalysts and conditions to ensure the hydroxylation occurs at the desired position on the molecule .
Industrial Production Methods
Industrial production of hydroxyflutamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes blending pharmaceutically acceptable diluents with unmilled flutamide API and milling the blended material until the specific surface area is achieved .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hydroxyflutamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe im Molekül verändern.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Modellverbindung verwendet, um die Antiandrogenaktivität und die Rezeptorbindung zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression.
Medizin: Wird hauptsächlich zur Behandlung von Prostatakrebs eingesetzt, indem Androgenrezeptoren gehemmt werden.
Industrie: Wird bei der Entwicklung neuer Antiandrogen-Medikamente und -Therapien eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Androgenrezeptoren bindet und so die Wirkung von Androgenen wie Testosteron und Dihydrotestosteron blockiert. Dies verhindert, dass diese Hormone das Wachstum von Prostatakrebszellen stimulieren. Die molekularen Ziele umfassen den Androgenrezeptor (AR) und die an der Androgen-Signalgebung beteiligten Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flutamid: Die Stammverbindung von Hydroxyflutamid mit einer geringeren Affinität zum Androgenrezeptor.
Bicalutamid: Ein weiteres NSAA mit einer höheren Bindungsaffinität und Potenz im Vergleich zu this compound.
Nilutamid: Ähnlich in Struktur und Funktion, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Hydroxylierung einzigartig, die seine Bindungsaffinität zum Androgenrezeptor im Vergleich zu Flutamid erhöht. Dies macht es zu einem potenteren Antiandrogen .
Biologische Aktivität
Hydroxyflutamide (HF) is a potent anti-androgenic compound derived from flutamide, primarily used in the treatment of prostate cancer. Its biological activity is characterized by its interaction with androgen receptors (AR), influencing cellular pathways that regulate growth and apoptosis in cancer cells. This article reviews the biological activity of hydroxyflutamide, highlighting its mechanisms of action, effects on cancer cell lines, and implications for therapeutic strategies.
Hydroxyflutamide acts as a selective antagonist of the androgen receptor, inhibiting the action of androgens like testosterone and dihydrotestosterone. The compound binds to the AR, preventing its activation and subsequent transcription of genes that promote cell proliferation.
- Androgen Receptor Interaction : HF has been shown to induce DNA damage in prostate cancer cells through AR-mediated pathways. This effect is particularly significant as it radiosensitizes these cells, enhancing the efficacy of radiation therapy while simultaneously preventing pro-growth signaling pathways .
- Metabolic Pathways : The metabolism of flutamide to hydroxyflutamide occurs predominantly in the liver via cytochrome P450 enzymes. This metabolic conversion is crucial as HF exhibits greater anti-androgenic activity than its parent compound, flutamide .
- Cellular Effects : Studies indicate that HF can modulate various signaling pathways, including Akt signaling, which is involved in cell survival and apoptosis. By downregulating survival signals through Akt inhibition, HF promotes apoptotic processes in resistant cancer cell lines .
In Vitro Studies
Numerous studies have explored the effects of hydroxyflutamide on various prostate cancer cell lines:
- LNCaP Cells : Research has demonstrated that HF significantly inhibits the viability of LNCaP cells, a common prostate cancer model. It induces apoptosis through intrinsic mitochondrial pathways and activates caspases 3 and 7, leading to programmed cell death .
- Chemoresistant Cell Lines : In chemoresistant prostate cancer models, HF has been shown to influence metabolic adaptations that allow cells to survive under anti-androgen treatment conditions. This includes upregulation of histone deacetylases like Sirt1, which are associated with stem cell-like properties and drug resistance .
Case Studies
Several case studies highlight the clinical relevance of hydroxyflutamide:
- Clinical Efficacy : In patients with advanced prostate cancer, hydroxyflutamide has been employed as part of combined androgen blockade therapy. Its use has been associated with improved survival rates compared to monotherapy with other anti-androgens.
- Adverse Effects : While effective, hydroxyflutamide can lead to adverse effects such as liver toxicity and gastrointestinal disturbances. Monitoring liver function during treatment is essential due to these risks.
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of hydroxyflutamide compared to flutamide:
Compound | Mechanism of Action | Biological Activity | Clinical Application |
---|---|---|---|
Flutamide | Non-steroidal anti-androgen | Moderate AR antagonism | Prostate cancer treatment |
Hydroxyflutamide | Potent AR antagonist | Stronger anti-androgenic effects; induces apoptosis | Combined androgen blockade therapy |
Eigenschaften
IUPAC Name |
2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQLFJODEKMJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033562 | |
Record name | Hydroxyflutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52806-53-8 | |
Record name | Hydroxyflutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52806-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyflutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052806538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyflutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyflutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYFLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31D90UKP5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.